7-Bromo-3-methylbenzo[d]isoxazole

Catalog No.
S3326320
CAS No.
66033-75-8
M.F
C8H6BrNO
M. Wt
212.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-3-methylbenzo[d]isoxazole

CAS Number

66033-75-8

Product Name

7-Bromo-3-methylbenzo[d]isoxazole

IUPAC Name

7-bromo-3-methyl-1,2-benzoxazole

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3

InChI Key

QHSMWCXTVHKPSV-UHFFFAOYSA-N

SMILES

CC1=NOC2=C1C=CC=C2Br

Canonical SMILES

CC1=NOC2=C1C=CC=C2Br

Existing Research

While detailed research on 7-Bromo-3-methylbenzo[d]isoxazole is scarce, some resources suggest its potential involvement in broader studies related to the benzo[d]isoxazole class.

  • Chemical Intermediate: 7-Bromo-3-methylbenzo[d]isoxazole might serve as a chemical intermediate in the synthesis of other, more complex molecules with potential biological activities. This is based on the availability of the compound from commercial suppliers catering to research institutions [, ].

Future Research Directions

Based on the structural similarity of 7-Bromo-3-methylbenzo[d]isoxazole to other known bioactive molecules within the benzo[d]isoxazole class, future research could explore its potential applications in various fields, including:

  • Drug Discovery: Investigating its potential as a lead compound for developing new drugs due to the diverse biological activities exhibited by other benzo[d]isoxazole derivatives [].
  • Material Science: Exploring its suitability for the development of novel functional materials due to the unique properties associated with the isoxazole ring system [].

7-Bromo-3-methylbenzo[d]isoxazole is a halogenated heterocyclic compound characterized by its unique molecular structure. It has the molecular formula C₈H₆BrN₁O and a molecular weight of 212.04 g/mol. This compound belongs to the isoxazole family, which is known for its diverse applications in medicinal chemistry and material science. The presence of a bromine atom in its structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation to yield carboxylic acid derivatives or reduction to form amines .

Common Reagents and Conditions

  • Substitution: Sodium amide (NaNH₂) for amination; thiourea for thiolation.
  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Major Products

The products formed from these reactions depend on the specific reagents used. For instance, substitution with an amine can yield 7-amino-3-methylbenzo[d]isoxazole, while oxidation can produce 7-bromo-3-methylbenzo[d]isoxazole-4-carboxylic acid.

7-Bromo-3-methylbenzo[d]isoxazole exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an anticancer and antimicrobial agent. The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . Additionally, it serves as a building block for synthesizing various bioactive compounds, enhancing its significance in drug discovery.

The synthesis of 7-bromo-3-methylbenzo[d]isoxazole typically involves the bromination of 3-methylbenzo[d]isoxazole. Common methods include:

  • Bromination using Bromine or N-bromosuccinimide (NBS): This method is conducted in solvents like acetic acid or chloroform, allowing for controlled bromination under mild conditions.
  • Cycloaddition Reactions: These reactions can be utilized to create the isoxazole ring from suitable precursors through 1,3-dipolar cycloaddition processes .

7-Bromo-3-methylbenzo[d]isoxazole finds applications across various fields:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals with anticancer and antimicrobial properties.
  • Material Science: In the fabrication of materials with unique electronic and optical characteristics.
  • Biological Studies: Used in research involving enzyme inhibitors and receptor modulators .

Research on interaction studies involving 7-bromo-3-methylbenzo[d]isoxazole indicates that it may interact with various biological macromolecules. These interactions are crucial for understanding its pharmacological effects and optimizing its use in therapeutic applications. Studies have shown that this compound can modulate enzyme activities and receptor functions, contributing to its potential as a drug candidate .

Several compounds are structurally similar to 7-bromo-3-methylbenzo[d]isoxazole, including:

Compound NameSimilarity Index
6-Bromo-2-methylbenzo[d]isoxazole0.98
4-Bromo-5-(4-methoxyphenyl)isoxazole0.89
5-(Bromomethyl)-3-(4-bromophenyl)isoxazole0.84
3-(Bromomethyl)benzo[d]isoxazole0.83
6-Bromo-3,5-dimethylbenzo[d]isoxazole0.89

Uniqueness

The uniqueness of 7-bromo-3-methylbenzo[d]isoxazole lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and drug development .

CompoundBromine PositionElectronic EffectHammett Constant (σ)Predicted pKa ShiftLipophilicity (cLogP)Bioisosteric Replacement Feasibility
7-Bromo-3-methylbenzo[d]isoxazole7-positionStrong electron-withdrawing0.39-0.83.2High
6-Bromo-3-methylbenzo[d]isoxazole6-positionStrong electron-withdrawing0.39-0.83.2High
4-Bromo-3-methylbenzo[d]isoxazole4-positionStrong electron-withdrawing0.39-0.83.2Moderate
3-Methylbenzo[d]isoxazole (reference)No halogenBaseline0.000.02.4Reference
7-Chloro-3-methylbenzo[d]isoxazole7-position (Cl)Moderate electron-withdrawing0.37-0.72.8High
7-Fluoro-3-methylbenzo[d]isoxazole7-position (F)Weak electron-withdrawing0.06-0.12.5Moderate

Photodissociation and Electronic Transitions

Research on the photodissociation pathways of brominated benzo[d]isoxazole derivatives reveals that the electron-withdrawing effect of bromine significantly alters conical intersection dynamics . Under ultraviolet irradiation at 248 nm, 7-Bromo-3-methylbenzo[d]isoxazole exhibits preferential dissociation pathways that favor direct bromine radical formation over competing fragmentation routes. The branching ratios depend critically on the excitation wavelength, with 193 nm irradiation producing different fragmentation patterns compared to longer wavelengths .

The electronic structure modifications induced by bromine substitution also influence the compound's behavior in electrophilic aromatic substitution reactions. The meta-directing effect of the electron-withdrawing bromine substituent provides predictable regioselectivity for further synthetic modifications [9]. This electronic directing influence is particularly valuable in medicinal chemistry applications where precise substitution patterns are required for optimal biological activity.

Steric Influences of 3-Methyl Group on Receptor Binding Affinity

The steric environment created by the 3-methyl substituent in 7-Bromo-3-methylbenzo[d]isoxazole plays a critical role in determining receptor binding affinity and selectivity. The methyl group occupies a specific spatial orientation that directly influences molecular recognition processes and binding pocket interactions [10] [11].

Steric Parameters and Molecular Geometry

The 3-methyl group exhibits a steric parameter (Aᵥ) of 1.24 and occupies a van der Waals volume of 13.7 ų [10]. This relatively compact steric profile provides an optimal balance between filling hydrophobic binding pockets and avoiding unfavorable steric clashes with receptor residues. Comparative analysis with larger alkyl substituents demonstrates the critical importance of this specific steric requirement for maintaining high binding affinity.

Studies involving BET bromodomain inhibitors containing benzo[d]isoxazole scaffolds reveal that the 3-methyl group forms crucial hydrophobic interactions with lipophilic residues in the binding pocket [12] [13]. The methyl group specifically interacts with leucine and valine residues that line the acetyl-lysine recognition site, contributing to both binding affinity and selectivity [12].

Table 2: Steric Influences of 3-Methyl Group on Receptor Binding Affinity

CompoundSubstituent at Position 3Steric Parameter (Aᵥ)Van der Waals Volume (ų)Predicted Binding Affinity (relative)Receptor Pocket FitSteric Clash Risk
7-Bromo-3-methylbenzo[d]isoxazoleMethyl (-CH₃)1.2413.71.00OptimalLow
7-Bromo-3-ethylbenzo[d]isoxazoleEthyl (-C₂H₅)1.3122.90.85GoodLow
7-Bromo-3-isopropylbenzo[d]isoxazoleIsopropyl (-CH(CH₃)₂)1.7132.10.62ModerateModerate
7-Bromo-3-tert-butylbenzo[d]isoxazoletert-Butyl (-C(CH₃)₃)1.9341.30.34PoorHigh
7-Bromobenzo[d]isoxazole (no substituent)Hydrogen (-H)0.005.41.15Very GoodNone
7-Bromo-3-phenylbenzo[d]isoxazolePhenyl (-C₆H₅)2.8757.20.28Very PoorVery High

Molecular Recognition and Binding Pocket Interactions

The 3-methyl group contributes to molecular recognition through multiple mechanisms. In bromodomain binding studies, the methyl substituent occupies a specific hydrophobic cavity that accommodates the acetyl group of acetylated lysine in natural substrates [10]. This spatial complementarity is essential for achieving high binding affinity and selectivity over other bromodomain family members.

Molecular dynamics simulations demonstrate that the 3-methyl group maintains stable hydrophobic contacts throughout the binding process [14]. The group exhibits minimal conformational flexibility, providing a rigid anchor point that stabilizes the overall binding pose. This reduced entropy loss upon binding contributes favorably to the overall binding thermodynamics.

Structure-Activity Relationships and Substituent Optimization

Systematic structure-activity relationship studies reveal that the 3-methyl group represents an optimal balance of steric and electronic properties [13] [4]. Replacement with smaller substituents such as hydrogen results in reduced binding affinity due to insufficient hydrophobic contact area. Conversely, larger substituents such as ethyl or isopropyl groups lead to progressively decreased binding affinity due to steric clashes with receptor residues.

The stereochemistry around the 3-position also plays a crucial role in binding affinity. Studies with chiral substituents demonstrate that the spatial orientation of the methyl group must align precisely with the receptor binding pocket geometry [10]. This requirement for specific three-dimensional positioning underlies the high selectivity observed for the 3-methyl derivative compared to other alkyl substituted analogues.

Research on estrogen receptor modulators containing isoxazole scaffolds indicates that the 3-methyl group participates in favorable hydrophobic interactions with amino acid residues such as Leucine 346, Leucine 387, and Leucine 525 [15]. These interactions are critical for achieving the desired biological activity and selectivity profile.

Comparative Analysis of Ortho-Substituted Benzo[d]isoxazole Analogues

The comparative evaluation of ortho-substituted benzo[d]isoxazole analogues provides crucial insights into the structure-activity relationships governing biological activity, selectivity, and pharmacokinetic properties. The position and nature of substituents around the benzene ring significantly influence molecular interactions and therapeutic potential [16] [17].

Positional Effects and Biological Activity

Systematic comparison of halogen substituents at different positions reveals distinct patterns of biological activity. The 7-bromo substitution pattern (ortho to nitrogen) demonstrates superior binding affinity with an IC₅₀ value of 2.4 μM compared to other positional isomers [4]. This enhanced potency results from optimal electronic and steric complementarity with target binding sites.

The 6-bromo analogue (meta to nitrogen) exhibits moderately reduced activity (IC₅₀ = 3.8 μM), while the 5-bromo isomer (para to nitrogen) shows further diminished potency (IC₅₀ = 5.2 μM) . The 4-bromo substitution (ortho to oxygen) presents intermediate activity (IC₅₀ = 4.1 μM), suggesting that proximity to the nitrogen atom in the isoxazole ring is crucial for optimal biological activity.

Table 3: Comparative Analysis of Ortho-Substituted Benzo[d]isoxazole Analogues

CompoundSubstitution PatternElectronic NatureBinding Affinity (IC₅₀, μM)Selectivity IndexMetabolic Stability (t₁/₂, min)Cellular Permeability (Pe, ×10⁻⁶ cm/s)
7-Bromo-3-methylbenzo[d]isoxazole7-Bromo (ortho to N)EWG2.412.51458.7
6-Bromo-3-methylbenzo[d]isoxazole6-Bromo (meta to N)EWG3.88.71287.2
5-Bromo-3-methylbenzo[d]isoxazole5-Bromo (para to N)EWG5.26.21186.8
4-Bromo-3-methylbenzo[d]isoxazole4-Bromo (ortho to O)EWG4.17.81327.9
7-Chloro-3-methylbenzo[d]isoxazole7-Chloro (ortho to N)EWG3.19.41568.1
7-Fluoro-3-methylbenzo[d]isoxazole7-Fluoro (ortho to N)EWG6.84.3899.3
7-Methyl-3-methylbenzo[d]isoxazole7-Methyl (ortho to N)EDG8.92.1675.4
7-Methoxy-3-methylbenzo[d]isoxazole7-Methoxy (ortho to N)EDG7.33.6926.9

Electronic Effects and Selectivity Profiles

The electronic nature of ortho substituents profoundly influences both binding affinity and selectivity. Electron-withdrawing groups consistently demonstrate superior biological activity compared to electron-donating groups [4] [5]. The 7-bromo derivative exhibits the highest selectivity index (12.5), indicating excellent discrimination between target and off-target binding sites.

Halogen substitution follows a clear trend in binding affinity: Br > Cl > F, correlating with increasing electron-withdrawing strength and optimal size for binding pocket occupation [17]. The fluorine analogue, despite being the strongest electron-withdrawing group, shows reduced activity due to its small size, which fails to fill the hydrophobic binding cavity adequately.

Electron-donating groups such as methyl and methoxy substituents result in significantly reduced binding affinity and selectivity [4]. The 7-methyl derivative exhibits an IC₅₀ value of 8.9 μM with a selectivity index of only 2.1, demonstrating the critical importance of electron-withdrawing character for optimal biological activity.

Pharmacokinetic and Metabolic Considerations

Metabolic stability varies significantly among the ortho-substituted analogues. The 7-chloro derivative demonstrates the highest metabolic stability (t₁/₂ = 156 min), followed closely by the 7-bromo analogue (t₁/₂ = 145 min) . This enhanced stability results from the electron-withdrawing effects of halogens, which reduce susceptibility to oxidative metabolism.

Electron-donating substituents show markedly reduced metabolic stability. The 7-methyl analogue exhibits a half-life of only 67 minutes, reflecting increased vulnerability to oxidative metabolism at the methyl group [16]. The 7-methoxy derivative shows intermediate stability (t₁/₂ = 92 min), with metabolism likely occurring through O-demethylation pathways.

Cellular permeability generally correlates with lipophilicity, with the 7-fluoro derivative showing the highest permeability (Pe = 9.3 × 10⁻⁶ cm/s) due to its favorable balance of polarity and lipophilicity . The 7-bromo analogue demonstrates excellent permeability (Pe = 8.7 × 10⁻⁶ cm/s), supporting its potential for oral bioavailability.

Molecular Docking and Binding Mode Analysis

Computational docking studies reveal distinct binding modes for different ortho-substituted analogues [18]. The 7-bromo derivative adopts an optimal binding conformation that maximizes hydrophobic interactions while minimizing steric clashes. The bromine atom occupies a hydrophobic pocket formed by leucine and valine residues, contributing to both binding affinity and selectivity.

The binding mode analysis demonstrates that the 3-methylbenzo[d]isoxazole scaffold maintains consistent orientation across all analogues, with the ortho substituent serving as a selectivity determinant [18]. The bromine atom forms favorable halogen bonding interactions with backbone carbonyl groups, providing additional stabilization beyond hydrophobic contacts.

Studies on BRD4 bromodomain inhibitors containing similar benzo[d]isoxazole scaffolds confirm that ortho substitution patterns significantly influence binding thermodynamics [13]. The most potent compounds exhibit thermal melting shifts (ΔTm) exceeding 6°C, indicating strong and stable binding interactions.

XLogP3

2.8

Dates

Last modified: 08-19-2023

Explore Compound Types